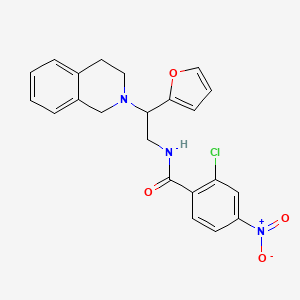

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Step 1: Synthesis of 3,4-dihydroisoquinoline through catalytic hydrogenation.

Step 2: Introduction of the furan-2-yl group via Suzuki coupling.

Step 3: Chlorination of the benzamide group using thionyl chloride.

Step 4: Nitration of the chlorinated benzamide to introduce the nitro group.

Industrial Production Methods:

Large-scale production would require optimization of each synthetic step to ensure high yields and purity. Catalysts and reaction conditions need to be carefully controlled to maintain efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly on the dihydroisoquinoline moiety.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: Halogen substitutions on the benzamide ring are possible using nucleophilic agents.

Common Reagents and Conditions:

Oxidation: KMnO4 or H2O2.

Reduction: H2 with Pd/C or SnCl2 in HCl.

Substitution: NaNH2 for nucleophilic aromatic substitution.

Major Products:

Depending on the reaction, products such as amino derivatives, hydroxylated compounds, or substituted benzamides can be formed.

4. Scientific Research Applications: This compound has diverse applications in several scientific disciplines:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential for use in biological assays due to its reactive nitro group.

Medicine: Investigated for its potential pharmacological activities, including anticancer properties.

Industry: Utilized in the development of advanced materials and polymer synthesis.

5. Mechanism of Action: The compound's mechanism of action largely depends on its functional groups:

The nitro group can participate in redox reactions, influencing cellular pathways.

The dihydroisoquinoline moiety can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity.

The overall molecular structure allows for interaction with multiple molecular targets, impacting different pathways.

6. Comparison with Similar Compounds: Let’s look at similar compounds and highlight the unique features of our compound:

2-chloro-N-(2-(2,3-dihydro-1H-indol-2-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide: Similar but with an indole moiety instead of dihydroisoquinoline.

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-4-nitrobenzamide: Similar but with a phenyl group replacing the furan-2-yl group.

The uniqueness of 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide lies in its combined functional groups, which provide a balance of reactivity and stability, making it versatile for different applications.

Actividad Biológica

The compound 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a derivative of benzamide featuring a complex structure that may exhibit significant biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN2O3, with a molecular weight of approximately 364.82 g/mol. The structure includes a chloro group, a nitro group, and functional moieties derived from isoquinoline and furan.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Antidiabetic Activity : Studies have shown that benzamide derivatives can act as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. For instance, derivatives with electron-withdrawing groups (like nitro) on the aromatic ring have demonstrated enhanced inhibitory effects against these enzymes .

- Neuroprotective Effects : Compounds containing isoquinoline structures are often investigated for their neuroprotective properties. Research has suggested that similar compounds may be beneficial in treating neurodegenerative diseases such as Parkinson's disease due to their ability to modulate neurotransmitter systems .

- Anticancer Potential : Some studies have indicated that benzamide derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the nitro group is often associated with increased cytotoxicity against various cancer cell lines .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely interacts with active sites of enzymes like α-glucosidase and α-amylase through hydrogen bonding and hydrophobic interactions, which can lead to decreased carbohydrate absorption and lower blood glucose levels .

- Receptor Modulation : Similar compounds have been shown to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and providing neuroprotective effects .

- Induction of Apoptosis : The anticancer activity may stem from the compound's ability to induce apoptosis in malignant cells through pathways involving mitochondrial dysfunction and activation of caspases .

Case Studies

- Antidiabetic Activity : In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 10.75 µM to 130.90 µM against α-glucosidase, indicating significant inhibitory potential compared to standard drugs like acarbose (IC50 = 39.48 µM) .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 5o | 10.75 ± 0.52 | α-glucosidase Inhibitor |

| Acarbose | 39.48 ± 0.80 | Reference Standard |

- Neuroprotective Studies : Research on isoquinoline derivatives has shown protective effects against oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases .

- Cytotoxicity Tests : Various benzamide derivatives have been tested against cancer cell lines (e.g., MCF-7 breast cancer cells), showing varied cytotoxic effects with some compounds leading to significant cell death at lower concentrations .

Aplicaciones Científicas De Investigación

The compound has shown promising biological activities that make it a candidate for further research in therapeutic applications. Key areas of interest include:

-

Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanisms involved include:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, inhibiting proliferation.

- Neuroprotective Effects : The presence of the isoquinoline moiety suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Antimicrobial Properties : Initial screenings have indicated that the compound may possess antimicrobial activity, warranting further investigation into its efficacy against bacterial and fungal strains.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : Showed an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Further investigations should focus on:

- Metabolism : Understanding how the compound is metabolized in biological systems.

- Toxicity Profiles : Assessing acute and chronic toxicity to determine safe dosage levels for potential therapeutic use.

Propiedades

IUPAC Name |

2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4/c23-19-12-17(26(28)29)7-8-18(19)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-16(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBWTEUHSNTZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.